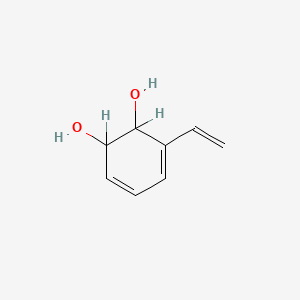

3-Ethenylcyclohexa-3,5-diene-1,2-diol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-ethenylcyclohexa-3,5-diene-1,2-diol is a diol that is cyclohexa-3,5-diene-1,2-diol in which the hydrogen at position 3 is replaced by a vinyl group.

科学研究应用

Antioxidant Properties

Research indicates that 3-ethenylcyclohexa-3,5-diene-1,2-diol exhibits significant antioxidant activity. Its ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role.

Enzyme Inhibition

The compound has been studied for its potential to inhibit certain enzymes. For instance, it has shown activity against catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. Inhibition of this enzyme may have implications in treating conditions like Parkinson's disease and other neurodegenerative disorders.

Drug Development

The structural characteristics of this compound make it an attractive candidate for drug development. Its derivatives can be synthesized to enhance pharmacological properties or target specific biological pathways. For example, modifications to the hydroxyl groups or the cyclohexadiene structure can lead to compounds with improved efficacy or reduced toxicity.

Case Studies

- Neuroprotective Agents : A study evaluated the neuroprotective effects of derivatives of this compound against oxidative stress-induced neuronal damage. Results indicated that certain derivatives significantly reduced cell death and improved cell viability in vitro.

- Anticancer Research : Another study investigated the anticancer potential of modified versions of this compound. The results showed that specific analogs exhibited cytotoxic effects against various cancer cell lines, suggesting their potential use as chemotherapeutic agents.

Biodegradation Studies

The compound's structure allows it to participate in microbial degradation processes. Research has shown that certain microorganisms can metabolize this compound into less harmful products. This property is particularly useful in bioremediation efforts aimed at degrading environmental pollutants.

Data Table: Summary of Biological Activities and Applications

常见问题

Basic Research Questions

Q. What are the established laboratory-scale synthetic routes for 3-Ethenylcyclohexa-3,5-diene-1,2-diol?

The compound is synthesized via microbial oxidation of aromatic precursors followed by chemical modifications. For example:

- Microbial oxidation of benzene derivatives (e.g., bromobenzene) using enzymes like benzene 1,2-dioxygenase (EC 1.14.12.3) yields enantiopure diols .

- Chemical steps : Hudlicky et al. reported a 35% overall yield starting from bromobenzene, involving microbial oxidation to (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol, followed by halogen displacement and functional group transformations . Improved methods achieved 49% yield via optimized protecting group strategies .

| Synthetic Route | Starting Material | Key Catalyst/Enzyme | Yield | Reference |

|---|---|---|---|---|

| Microbial oxidation + 5 steps | Bromobenzene | Benzene dioxygenase | 35% | |

| Optimized halogen displacement | Benzene | Cu catalyst | 49% |

Q. How is the stereochemistry of this compound confirmed?

- X-ray crystallography : Resolves absolute configuration (e.g., (1S,2S)- or (1R,2R)-) .

- NMR spectroscopy : Diastereotopic proton splitting and coupling constants differentiate enantiomers .

- Optical rotation : Matches literature values for enantiopure samples (e.g., [α]D = +52° for (1S,2S)-isomer) .

Advanced Research Questions

Q. How is this diol utilized in the multi-step synthesis of natural product frameworks?

The compound serves as a chiral building block in complex alkaloid syntheses:

- Vindoline framework : (1S,2S)-3-Bromocyclohexa-3,5-diene-1,2-diol was elaborated over 17 steps into vindoline precursors via palladium-catalyzed cross-couplings and reductive N–O bond cleavage .

- Aspidophytine C-ring : Enzymatically derived diols were converted into cyclohexenones through stereoselective oxidations and Ullmann couplings .

| Target Molecule | Key Steps | Catalysts/Reagents | Yield | Reference |

|---|---|---|---|---|

| Vindoline precursor | Reductive N–O cleavage, acetylation | Mo(CO)₆, NaBH₄ | 22% | |

| Aspidophytine C-ring | Pd-catalyzed Ullmann coupling | Pd(PPh₃)₄, CuI | 18% |

Q. What enzymatic systems catalyze the oxidation of aromatic substrates to this diol?

- Benzene 1,2-dioxygenase (EC 1.14.12.3) : Converts benzene to cis-cyclohexa-3,5-diene-1,2-diol using NADH and O₂ .

- Chlorobenzene dioxygenase (EC 1.14.12.26) : Broad substrate specificity for chlorinated aromatics, producing (1R,2R)-3-chlorocyclohexa-3,5-diene-1,2-diol .

Q. How can diastereoselectivity be optimized in catalytic reactions involving this diol?

- Cu-catalyzed acetal opening : Maji and Yamamoto achieved >99:1 d.r. using chiral Cu complexes to control stereochemistry .

- Enzymatic resolution : Dehydrogenases like chlorobenzene dihydrodiol dehydrogenase (EC 1.3.1.119) selectively oxidize one enantiomer, enhancing ee .

Q. How are yield discrepancies resolved between microbial vs. chemical synthesis routes?

Discrepancies arise from:

- Protecting group stability : Acetal protection in microbial routes minimizes side reactions .

- Catalyst efficiency : Aceña et al. improved yields (10% → 35%) using chiral auxiliaries instead of enzymatic steps .

- Workflow troubleshooting : HPLC monitoring identifies intermediates prone to degradation (e.g., epoxide ring-opening) .

Q. Methodological Considerations

- Enzyme assays : Measure NADH consumption at 340 nm to quantify dehydrogenase activity .

- Reaction scale-up : Use flow chemistry for oxygen-sensitive steps (e.g., dioxygenase reactions) .

- Data contradiction analysis : Compare NMR spectra of synthetic intermediates with authentic samples to resolve stereochemical mismatches .

属性

分子式 |

C8H10O2 |

|---|---|

分子量 |

138.16 g/mol |

IUPAC 名称 |

3-ethenylcyclohexa-3,5-diene-1,2-diol |

InChI |

InChI=1S/C8H10O2/c1-2-6-4-3-5-7(9)8(6)10/h2-5,7-10H,1H2 |

InChI 键 |

VQKKVCTZENPFCZ-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=CC(C1O)O |

规范 SMILES |

C=CC1=CC=CC(C1O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。